N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, an ethyl chain, and a methoxymethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
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Introduction of the 4-Chlorophenyl Group: : The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable precursor, such as 4-chlorobenzyl chloride, with the thiadiazole intermediate.
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Attachment of the Methoxymethyl Group: : The methoxymethyl group can be introduced through an alkylation reaction. This typically involves the reaction of the thiadiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the nitro group if present or the thiadiazole ring itself. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
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Substitution: : The aromatic 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, antifungal, and anticancer properties.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorophenyl group and the thiadiazole ring are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-1,2,4-thiadiazol-5-amine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
N-[2-(4-methylphenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
N-[2-(4-chlorophenyl)ethyl]-3-(hydroxymethyl)-1,2,4-thiadiazol-5-amine: Has a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its structural features. The presence of the 4-chlorophenyl group, the methoxymethyl group, and the thiadiazole ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-11-15-12(18-16-11)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODCGXOZUSQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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